molecular formula C14H10N2O B13085461 Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone

Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone

Cat. No.: B13085461
M. Wt: 222.24 g/mol
InChI Key: ZBZWALVQRVQDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone (CAS 1198284-25-1) is a chemical compound based on the 1H-pyrrolo[2,3-b]pyridine core, a structure commonly known as 7-azaindole . This scaffold is recognized in medicinal chemistry as a bioisostere of indoles and purines, making it a valuable building block for the discovery and development of novel kinase inhibitors . The 7-azaindole structure is a privileged scaffold in drug discovery, featured in several FDA-approved drugs and experimental compounds targeting a range of kinases, including CSF1R, B-Raf, and FGFRs . For instance, derivatives of this core have been investigated as potent inhibitors of CDK8 for colorectal cancer research and FGFRs for breast cancer studies, demonstrating the framework's significant potential in oncology research . The compound is intended for use as a key synthetic intermediate or a building block in structure-activity relationship (SAR) studies . Researchers can functionalize this core to explore novel chemical space and develop probes for biological imaging or potential therapeutic applications . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H10N2O

Molecular Weight

222.24 g/mol

IUPAC Name

phenyl(1H-pyrrolo[2,3-b]pyridin-6-yl)methanone

InChI

InChI=1S/C14H10N2O/c17-13(10-4-2-1-3-5-10)12-7-6-11-8-9-15-14(11)16-12/h1-9H,(H,15,16)

InChI Key

ZBZWALVQRVQDMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC3=C(C=C2)C=CN3

Origin of Product

United States

Preparation Methods

The synthesis of Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone typically involves the reaction of a pyridine derivative with a phenyl-substituted aldehyde under specific conditions. One common method involves the use of a Madelung or Fischer synthesis of indoles, which are then modified to produce the desired pyrrolopyridine structure . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone undergoes various chemical reactions, including:

Scientific Research Applications

Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, it inhibits their activity, leading to a decrease in cell proliferation and induction of apoptosis in cancer cells . The compound’s low molecular weight and specific binding affinity make it an appealing candidate for further development as a therapeutic agent.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine in 6h) enhance lipophilicity and binding affinity to PARP-1 .
  • Bulkier substituents (e.g., piperazinyl in 6h vs. piperidinyl in 6j) influence steric interactions, affecting inhibitory potency.

Physicochemical Properties

  • Molecular weight : The target compound (222.24 g/mol) is lighter than 6h (419.45 g/mol) but heavier than the methanamine derivative (147.18 g/mol), impacting solubility and bioavailability .
  • Solubility : Fluorinated analogs like 6h exhibit higher lipophilicity (logP ≈ 3.2), favoring membrane permeability, while the methanamine derivative’s amine group enhances aqueous solubility .
  • Stability : The ketone group in the target compound may confer stability under physiological conditions compared to boronic acid derivatives (e.g., ), which are prone to hydrolysis .

Comparison with Analogues :

  • 6h and 6j : Synthesized via sequential Suzuki coupling and amidation, with yields >60% under optimized conditions (80–110°C, N₂ atmosphere) .
  • Boronic Acid Precursors : highlights B-(1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl)boronic acid as a key intermediate for introducing substituents .

Biological Activity

Phenyl(1H-pyrrolo[2,3-B]pyridin-6-YL)methanone, a compound belonging to the pyrrolopyridine class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₁₄H₁₀N₂O
  • Molecular Weight : 226.24 g/mol
  • CAS Number : 25000011

The compound features a pyrrolopyridine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Research indicates that compounds within the pyrrolopyridine class often act as inhibitors of various kinases and receptors involved in cancer progression. Specifically, studies have demonstrated that derivatives of this class can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and metastasis.

Key Findings:

  • FGFR Inhibition : A related compound demonstrated IC₅₀ values against FGFR1–4 ranging from 7 to 712 nM, indicating potent inhibitory activity that could translate into effective cancer therapies .
  • Apoptosis Induction : In vitro studies have shown that certain derivatives can induce apoptosis in breast cancer cell lines, further supporting their potential as therapeutic agents .

Biological Activity Data

The following table summarizes the biological activities associated with various derivatives of the pyrrolopyridine class, including this compound:

Compound NameBiological ActivityIC₅₀ (nM)Reference
This compoundFGFR InhibitionTBD
Compound 4hFGFR1–4 Inhibition7 - 712
Compound XApoptosis Induction in 4T1 cellsTBD
Compound YAntimicrobial Activity (S. aureus)3.12

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of pyrrolopyridine derivatives, researchers synthesized several compounds and evaluated their effects on breast cancer cell lines. The results indicated that specific derivatives not only inhibited cell proliferation but also triggered apoptotic pathways. The lead compound exhibited significant activity against FGFRs, suggesting a promising avenue for further development in cancer therapeutics .

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial effects of pyrrolopyridine derivatives revealed that some compounds displayed potent activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL. This suggests potential applications in treating bacterial infections resistant to conventional antibiotics .

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